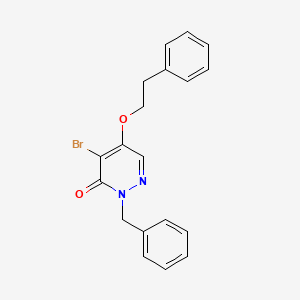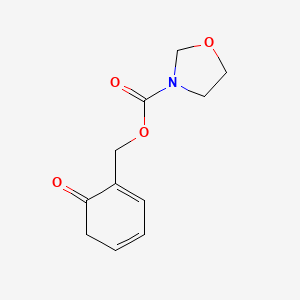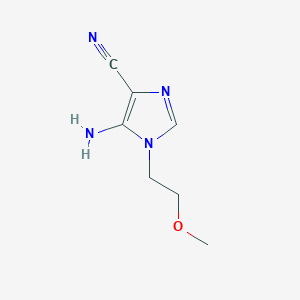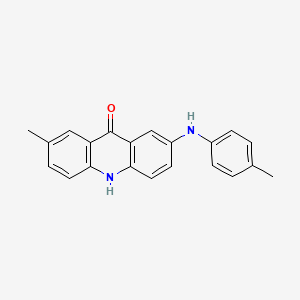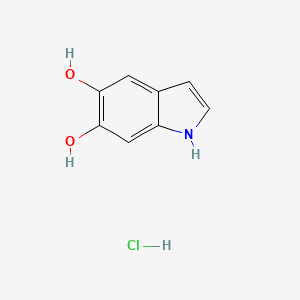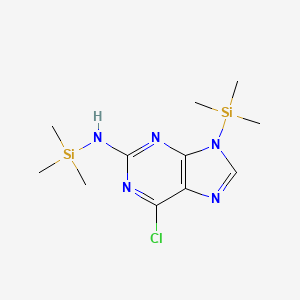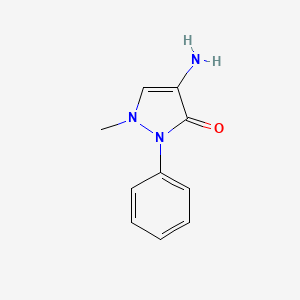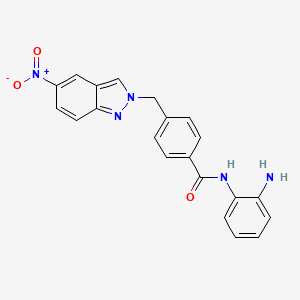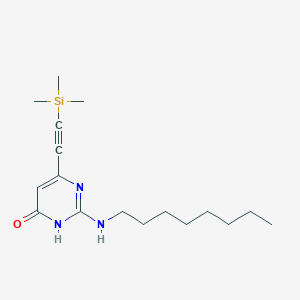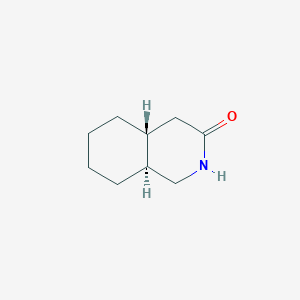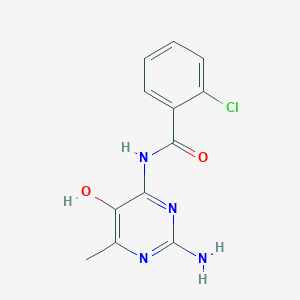![molecular formula C8H10N4O B12924003 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a hydrazono group and a tetrahydropyrido[1,2-a]pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrido[1,2-a]pyrimidinone precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine derivatives in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyrido[1,2-a]pyrimidinones. These products can exhibit different biological and chemical properties, making them valuable for further research and application .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their function and replication. These interactions can result in the modulation of various biological processes, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydrazono group, resulting in different chemical reactivity and biological activity.
9-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group instead of a hydrazono group, leading to variations in its chemical properties and applications.
Uniqueness
The presence of the hydrazono group in 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(9E)-9-hydrazinylidene-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O/c9-11-6-2-1-5-12-7(13)3-4-10-8(6)12/h3-4H,1-2,5,9H2/b11-6+ |
Clave InChI |
ZZJXLVGUQYSGJB-IZZDOVSWSA-N |
SMILES isomérico |
C1C/C(=N\N)/C2=NC=CC(=O)N2C1 |
SMILES canónico |
C1CC(=NN)C2=NC=CC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


